

An In-depth Technical Guide to the Chemical Structure of Etamycin A

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Compound of Interest		
Compound Name:	Etamycin	
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Introduction

Etamycin A, also known as Viridogrisein, is a member of the streptogramin A family of antibiotics.[1][2][3][4] It is a cyclic depsipeptide, meaning its structure contains both peptide and ester linkages in a ring.[1] First isolated from Streptomyces griseus, **Etamycin** A has demonstrated significant activity against Gram-positive bacteria. This guide provides a detailed overview of the chemical structure of **Etamycin** A, the experimental methodologies used for its elucidation, and key structural data.

Core Chemical Structure

The chemical structure of **Etamycin** A is complex, featuring a 25-membered macrocyclic ring. This ring is composed of eight amino acid residues and one hydroxy acid, linked by seven amide bonds and one ester bond. The constituent amino acids include both proteinogenic and non-proteinogenic residues, some of which are N-methylated.

Molecular Formula: C44H62N8O11

Molecular Weight: 879.0 g/mol

IUPAC Name: 3-hydroxy-N-[(3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-[(2S)-3-methylbutan-2-yl]-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-



phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide

Synonyms: Viridogrisein I, Etamycin, Neoviridogrisein IV

Caption: Simplified 2D representation of the **Etamycin** A chemical structure highlighting the macrocyclic depsipeptide core and constituent residues.

Quantitative Structural Data

Precise bond lengths and angles for **Etamycin** A would be best determined by X-ray crystallography. However, to date, a publicly available crystal structure of **Etamycin** A has not been identified. The most accurate quantitative data currently available comes from Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for **Etamycin** A, as reported in the literature, providing insight into the electronic environment of each atom.



Position	¹³ C Chemical Shift (ppm)	¹H Chemical Shift (ppm)
3-Hydroxypicolinic Acid		
2'	164.5	
3'	162.1	_
4'	123.0	7.35 (dd, J=8.5, 1.5 Hz)
5'	140.2	8.15 (dd, J=4.5, 1.5 Hz)
6'	120.7	7.30 (dd, J=8.5, 4.5 Hz)
L-Threonine		
α-CH	58.9	4.90 (d, J=9.5 Hz)
β-СН	67.5	4.75 (m)
у-СН3	19.8	1.25 (d, J=6.5 Hz)
D-Leucine		
α-CH	53.2	4.60 (m)
β-CH ₂	41.5	1.70 (m), 1.60 (m)
у-СН	24.8	1.80 (m)
δ-СН3	22.9, 21.5	0.95 (d, J=6.5 Hz), 0.90 (d, J=6.5 Hz)
4-Hydroxy-D-proline		
α-CH	59.8	4.50 (t, J=8.0 Hz)
β-CH ₂	38.1	2.20 (m), 2.05 (m)
у-СН	70.2	4.65 (m)
δ-CH ₂	55.4	3.80 (m), 3.60 (m)
N-Methyl-L-alanine		
α-СН	57.1	5.20 (q, J=7.0 Hz)
β-СН3	15.2	1.40 (d, J=7.0 Hz)



N-CH₃	30.1	3.10 (s)
N,β-Dimethyl-L-leucine		
α-CH	62.3	4.80 (d, J=10.0 Hz)
β-СН	36.4	2.30 (m)
y-CH ₂	29.8	1.50 (m), 1.30 (m)
δ-СН	25.1	1.90 (m)
ε-CH ₃	23.1, 21.2	1.00 (d, J=6.5 Hz), 0.85 (d, J=6.5 Hz)
N-CH₃	31.5	2.80 (s)
L-Alanine		
α-CH	49.5	4.70 (q, J=7.0 Hz)
β-СН₃	18.2	1.35 (d, J=7.0 Hz)
L-Phenylalanine		
α-CH	55.6	5.60 (t, J=8.0 Hz)
β-CH ₂	37.8	3.30 (dd, J=14.0, 8.0 Hz), 3.10 (dd, J=14.0, 8.0 Hz)
у-С	136.5	
δ-СН	129.2	7.25 (m)
ε-CH	128.4	7.25 (m)
ζ-CH	126.8	7.25 (m)

Experimental Protocols for Structure Elucidation

The determination of **Etamycin** A's structure has historically relied on a combination of chemical degradation, and more recently, advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory





NMR spectroscopy is a cornerstone technique for elucidating the structure of complex natural products like **Etamycin** A in solution.

Objective: To determine the connectivity of atoms and the stereochemistry of the molecule.

Methodology:

- Sample Preparation: A purified sample of **Etamycin** A is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to a concentration suitable for NMR analysis (typically 1-10 mg/mL).
- 1D NMR Spectra Acquisition:
 - ¹H NMR spectra are acquired to identify the chemical shifts and coupling constants of all proton nuclei.
 - 13C NMR spectra are acquired to identify the chemical shifts of all carbon nuclei.
- 2D NMR Spectra Acquisition: A suite of 2D NMR experiments is performed to establish correlations between nuclei:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for tracing out the amino acid spin systems.
 - TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the identification of complete amino acid residues.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the individual amino acid fragments and establishing the sequence.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons
 that are close in space, which is critical for determining the three-dimensional
 conformation and stereochemistry of the molecule.



 Data Analysis: The collected spectra are processed and analyzed to piece together the structure. Chemical shifts, coupling constants, and cross-peak information are used to assign all proton and carbon signals and to determine the sequence of the amino acid residues and the location of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the elemental composition of **Etamycin** A, and its fragmentation pattern can help to confirm the sequence of the amino acid residues.

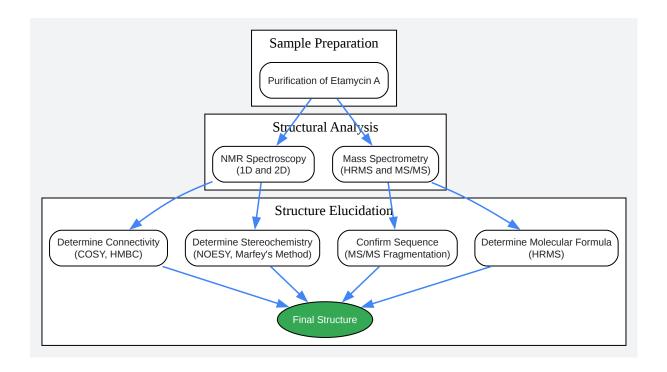
Objective: To determine the accurate mass and elemental formula of the molecule and to obtain fragmentation data to support the structural assignment.

Methodology:

- Sample Preparation: A dilute solution of purified **Etamycin** A is prepared in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.
- Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI), which is a soft ionization technique that keeps the molecule intact.
- High-Resolution Mass Spectrometry (HRMS): The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]+) is measured with high accuracy. This allows for the unambiguous determination of the elemental formula (C₄₄H₆₂N₈O₁₁).
- Tandem Mass Spectrometry (MS/MS):
 - The molecular ion of **Etamycin** A is selected in the first stage of the mass spectrometer.
 - The selected ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to fragment.
 - The resulting fragment ions are analyzed in the second stage of the mass spectrometer.



 Fragmentation Analysis: The masses of the fragment ions are analyzed to deduce the sequence of the amino acid residues. The fragmentation of the cyclic structure can be complex, but characteristic losses of amino acid residues can often be observed, providing confirmatory evidence for the structure determined by NMR.



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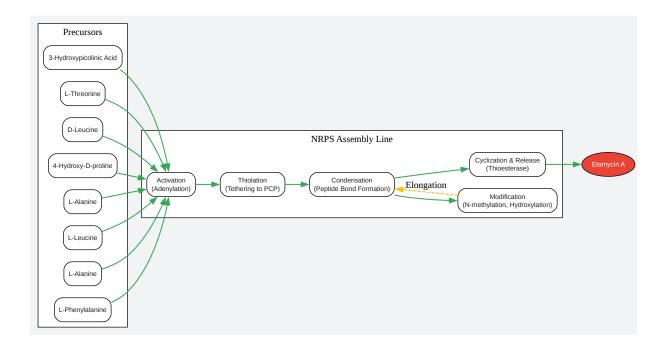
Caption: A typical experimental workflow for the structural elucidation of **Etamycin** A.

Biosynthesis of Etamycin A

Etamycin A is synthesized by a multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). This enzymatic machinery assembles the molecule in a stepwise fashion, incorporating and modifying the constituent amino acids without the use of ribosomes and messenger RNA.



The biosynthesis involves the activation of the amino acid precursors as adenylates, their tethering to the NRPS enzyme via thioester linkages, and their sequential condensation to form the peptide backbone. The process also includes modifications such as N-methylation and the formation of the ester bond, followed by cyclization to release the final product.



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Caption: A simplified schematic of the Non-Ribosomal Peptide Synthesis (NRPS) pathway for **Etamycin** A.



Conclusion

The chemical structure of **Etamycin** A is a testament to the complex biosynthetic capabilities of microorganisms. Its unique cyclic depsipeptide architecture, containing a variety of non-standard amino acids, is central to its biological activity. While the precise three-dimensional arrangement at the level of individual bond lengths and angles awaits elucidation by X-ray crystallography, a detailed understanding of its connectivity and solution-state conformation has been achieved through advanced NMR and mass spectrometry techniques. This comprehensive structural knowledge is invaluable for researchers in natural product chemistry, medicinal chemistry, and drug development, providing a foundation for future efforts in analog synthesis, mode-of-action studies, and the development of novel antibacterial agents.

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References

- 1. Etamycin [drugfuture.com]
- 2. Etamycin | C44H62N8O11 | CID 91865074 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Etamycin Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
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